molecular formula C8H8BrClN2 B6221691 3-(aminomethyl)-2-bromobenzonitrile hydrochloride CAS No. 2758005-24-0

3-(aminomethyl)-2-bromobenzonitrile hydrochloride

Cat. No.: B6221691
CAS No.: 2758005-24-0
M. Wt: 247.5
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Description

3-(Aminomethyl)-2-bromobenzonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry It is characterized by the presence of an amino group (-NH2) attached to the benzene ring, a bromine atom, and a nitrile group (-CN)

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromobenzonitrile as the starting material.

  • Amination Reaction: The bromobenzonitrile undergoes an amination reaction where an amine group is introduced to the benzene ring. This can be achieved using reagents such as ammonia or an amine derivative.

  • Hydrochloride Formation: The resulting aminomethyl compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common. The bromine atom on the benzene ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI)

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Amines or alcohols

  • Substitution: Cyanides, iodides, or other substituted benzene derivatives

Scientific Research Applications

3-(Aminomethyl)-2-bromobenzonitrile hydrochloride is utilized in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-2-bromobenzonitrile hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system or disease being studied.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine

  • 2-Bromobenzonitrile

  • 3-Bromobenzonitrile

Uniqueness: 3-(Aminomethyl)-2-bromobenzonitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its bromine atom and nitrile group make it particularly versatile in organic synthesis compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

2758005-24-0

Molecular Formula

C8H8BrClN2

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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